molecular formula C12H11FN4O2S B6519965 2-(2-fluorophenoxy)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide CAS No. 946299-71-4

2-(2-fluorophenoxy)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide

Cat. No.: B6519965
CAS No.: 946299-71-4
M. Wt: 294.31 g/mol
InChI Key: DIQGHTLNQZBFTB-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide is a complex organic compound characterized by its unique molecular structure, which includes a fluorophenoxy group and a triazolothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenoxy)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide typically involves multiple steps, starting with the preparation of the fluorophenoxy group and the triazolothiazole core[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 .... Common synthetic routes include:

  • Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the desired compound[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....

  • Cyclization Reactions: Cyclization steps are crucial to forming the triazolothiazole ring structure[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....

  • Substitution Reactions: Substitution reactions are used to introduce the fluorophenoxy group into the molecule[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Fluorophenoxy)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide can undergo various chemical reactions, including:

  • Oxidation Reactions:

  • Reduction Reactions: Reduction reactions can reduce specific functional groups within the compound.

  • Substitution Reactions: Substitution reactions involve replacing one functional group with another[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....

Common Reagents and Conditions:

  • Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used as reducing agents.

  • Substitution Reagents: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-(2-Fluorophenoxy)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide can be used to study enzyme inhibition and protein interactions. Its potential as a pharmacological agent has been explored in various studies.

Medicine: The compound has shown promise in medicinal applications, particularly in the development of antitubercular and anticancer agents. Its ability to inhibit specific enzymes makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and pharmaceuticals. Its unique properties may contribute to the development of new products and technologies.

Mechanism of Action

The mechanism by which 2-(2-Fluorophenoxy)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide exerts its effects involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to biological effects. The exact molecular pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: These compounds share a similar triazolothiazole core and have been studied for their antitubercular properties.

  • 1,2,4-Triazolo[4,3-c]quinazolines: These compounds are structurally related and have been investigated for their anticancer activity[_{{{CITATION{{{_3{1,2,4-Triazolo 4,3- - RSC Publishing.

Uniqueness: 2-(2-Fluorophenoxy)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide stands out due to its specific fluorophenoxy group, which can influence its chemical and biological properties. This uniqueness allows for distinct applications and potential advantages over similar compounds.

Properties

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4O2S/c13-8-3-1-2-4-9(8)19-7-10(18)14-11-15-16-12-17(11)5-6-20-12/h1-4H,5-7H2,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQGHTLNQZBFTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NN=C(N21)NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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